molecular formula C18H21NOS B15282610 11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol

11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B15282610
M. Wt: 299.4 g/mol
InChI Key: LJPIJKHELBOUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a chemical compound with the molecular formula C19H23NOS It is a member of the dibenzothiepin class of compounds, which are known for their diverse pharmacological activities

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

11-[3-(methylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C18H21NOS/c1-19-12-6-11-18(20)15-8-3-2-7-14(15)13-21-17-10-5-4-9-16(17)18/h2-5,7-10,19-20H,6,11-13H2,1H3

InChI Key

LJPIJKHELBOUMI-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves the following steps:

    Formation of the Dibenzothiepin Core: The initial step involves the formation of the dibenzothiepin core structure. This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group at the 3-position of the propyl chain. This can be done using methylamine under suitable reaction conditions.

    Hydroxylation: The final step involves the hydroxylation of the 11-position to form the desired compound. This can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. This can result in various pharmacological effects, such as changes in neurotransmitter levels, enzyme inhibition, or alteration of ion fluxes.

Comparison with Similar Compounds

Similar Compounds

    11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.

    11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol: This compound has an oxygen atom in place of the sulfur atom in the thiepin ring.

Uniqueness

11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to its specific substitution pattern and the presence of the methylamino group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.